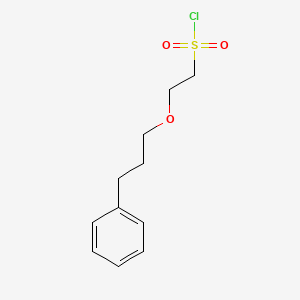

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride

描述

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a phenylpropoxy group (-O-(CH₂)₃-C₆H₅) attached to the second carbon of an ethane backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs. Sulfonyl chlorides are highly reactive electrophiles, commonly used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The phenylpropoxy substituent introduces aromaticity and a hydrophobic alkyl chain, likely influencing solubility, reactivity, and steric effects compared to simpler derivatives .

属性

分子式 |

C11H15ClO3S |

|---|---|

分子量 |

262.75 g/mol |

IUPAC 名称 |

2-(3-phenylpropoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI 键 |

WDTHGLPEYQDYMA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.

化学反应分析

Types of Reactions

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.

Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Sulfinyl or Sulfhydryl Compounds: Formed from reduction.

科学研究应用

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

作用机制

The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.

Molecular Targets and Pathways

The molecular targets of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity :

- Electron-Donating vs. Withdrawing Groups : The phenyl group in 2-phenylethanesulfonyl chloride enhances resonance stabilization of the sulfonyl group, increasing electrophilicity compared to ether-linked analogs . In contrast, the phenylpropoxy group in the target compound may reduce reactivity due to steric hindrance from the longer chain .

- Ether Linkages : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit higher polarity, improving solubility in polar solvents but increasing susceptibility to hydrolysis .

Steric and Solubility Considerations: Bulky substituents (e.g., phenylpropoxy, isopentyloxy) reduce solubility in aqueous media but enhance compatibility with nonpolar organic phases .

Applications :

- Pharmaceuticals : 2-Phenylethanesulfonyl chloride is used in sulfonamide drug synthesis due to its direct aryl conjugation .

- Materials Science : Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride) are valuable in conductive polymer synthesis .

Research Findings and Data Gaps

- Reactivity Trends : Sulfonyl chlorides with electron-withdrawing substituents (e.g., trifluoromethyl groups, as seen in ) exhibit accelerated reaction rates in nucleophilic substitutions. However, bulky groups like phenylpropoxy may slow kinetics .

- Stability : Ether-linked compounds are prone to oxidative cleavage under acidic conditions, whereas direct aryl attachments offer greater hydrolytic stability .

- Data Limitations : Molecular weight and CAS data for 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride remain unverified, necessitating experimental validation.

生物活性

2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-phenylpropoxy)ethanol with thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to maximize yield and purity.

Biological Activity

The biological activity of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings regarding its pharmacological effects.

Anti-inflammatory Activity

Recent research has demonstrated that compounds similar to 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride exhibit significant anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown that they inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .

The proposed mechanism of action involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Pharmacokinetics

Pharmacokinetic studies indicate that sulfonamide derivatives demonstrate favorable absorption and distribution characteristics. For example, a related compound showed a bioavailability of approximately 21.4% when administered orally, with a peak plasma concentration (Cmax) reached within 1.67 hours post-administration .

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

- Study on Edema Reduction : In a controlled trial involving rat models, administration of a sulfonamide derivative similar to 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride resulted in a significant reduction in paw edema compared to control groups .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines, revealing low cytotoxicity at therapeutic concentrations, making it a candidate for further development in anti-cancer therapies .

Data Tables

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 127 |

| AUC (ng·h/mL) | 402 |

| Bioavailability (%) | 21.4 |

| Tmax (h) | 1.67 |

| Half-life (h) | 7.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。